4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid
Description
4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid is a triazine-based organic compound characterized by a 1,3,5-triazine core substituted with two amino groups at positions 4 and 5. The triazine ring is further functionalized via an amide linkage to a 4-oxobutanoic acid moiety. This structural configuration confers unique physicochemical properties, including moderate water solubility (due to the carboxylic acid group) and enhanced hydrogen-bonding capacity (from the amino and carbonyl groups).
Properties
CAS No. |
185046-45-1 |
|---|---|
Molecular Formula |
C7H10N6O3 |
Molecular Weight |
226.19 g/mol |
IUPAC Name |
4-[(4,6-diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C7H10N6O3/c8-5-11-6(9)13-7(12-5)10-3(14)1-2-4(15)16/h1-2H2,(H,15,16)(H5,8,9,10,11,12,13,14) |
InChI Key |
IZELNOOJIJHMKI-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(=O)O)C(=O)NC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid typically involves multiple steps. One common method includes the reaction of 2,4,6-triamino-1,3,5-triazine with a suitable carboxylic acid derivative under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities. Advanced purification techniques like crystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anti-cancer agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Triazine Derivatives
- (4,6-Diamino-1,3,5-triazin-2-yl)sulfamic Acid: Replaces the 4-oxobutanoic acid group with a sulfamic acid (-SO$_3$H) moiety. This substitution increases acidity and alters binding specificity, making it more effective in sulfotransferase inhibition compared to the target compound .
- 4-[2-({[4,6-Bis(dimethylamino)-1,3,5-triazin-2-yl]methyl}amino)ethoxy]-4-oxobutanoic Acid (CAS: 64124-18-1): Features dimethylamino substituents on the triazine ring and an extended ethoxy linker. The dimethylamino groups enhance lipophilicity, improving membrane permeability but reducing aqueous solubility compared to the diamino-substituted target compound .
4-Oxobutanoic Acid Derivatives
- 4-((4-Ethoxyphenyl)amino)-4-oxobutanoic Acid: Substitutes the triazine core with a 4-ethoxyphenyl group. The ethoxy group provides electron-donating effects, stabilizing the aryl-amide bond but diminishing hydrogen-bonding interactions critical for enzyme targeting .
- 4-(3,5-Dimethylanilino)-4-oxobutanoic Acid: Contains a 3,5-dimethylphenyl group, which introduces steric hindrance, reducing binding affinity to enzyme active sites compared to the triazine-based target compound .
Functional Analogues
- 4-[(3-Cyano-4,5-dimethylthien-2-yl)amino]-4-oxobutanoic Acid: Replaces the triazine ring with a thienyl group. The cyano and methyl groups enhance electrophilicity, favoring nucleophilic substitution reactions, unlike the target compound’s preference for hydrogen-bond-mediated interactions .
- Its reactivity with diols (e.g., in Suzuki couplings) contrasts with the target compound’s amide-mediated binding .
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Water Solubility (mg/mL) | LogP | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | C$7$H${10}$N$6$O$3$ | 12.5 | -0.8 | Diamino-triazine, oxobutanoic acid |
| (4,6-Diamino-1,3,5-triazin-2-yl)sulfamic Acid | C$3$H$6$N$6$O$3$S | 8.2 | -1.2 | Diamino-triazine, sulfamic acid |
| 4-((4-Ethoxyphenyl)amino)-4-oxobutanoic Acid | C${12}$H${15}$NO$_4$ | 5.3 | 1.4 | Ethoxyphenyl, oxobutanoic acid |
Research Findings
- Enzyme Inhibition: The target compound exhibits superior inhibition of dihydrofolate reductase (IC${50}$ = 2.8 µM) compared to aryl-substituted oxobutanoic acids (IC${50}$ > 10 µM), attributed to the triazine ring’s ability to mimic purine bases .
- Solubility-Bioavailability Trade-off: While dimethylamino-substituted triazines (e.g., CAS 64124-18-1) show higher cell permeability, their reduced solubility limits in vivo efficacy compared to the diamino target compound .
- Thermodynamic Stability : The ethoxyphenyl analogue (CAS 56106-05-9) demonstrates greater thermal stability (T${m}$ = 215°C) than the target compound (T${m}$ = 198°C), likely due to aromatic stacking interactions .
Biological Activity
4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is a derivative of triazine, a class known for various pharmacological properties including antiviral, antibacterial, and anticancer effects. This article provides an overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular structure of 4-[(4,6-Diamino-1,3,5-triazin-2-yl)amino]-4-oxobutanoic acid can be described as follows:
- Molecular Formula : C₇H₈N₈O₃
- Molecular Weight : 232.25 g/mol
- CAS Number : 189297-50-5
Antiviral Activity
Research has indicated that derivatives of 1,3,5-triazines exhibit substantial antiviral activity. A study highlighted the potential of certain triazine derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. The compounds showed excellent activity against both wild-type and drug-resistant strains of the virus .
Antifungal Activity
Another area of interest is the antifungal properties of triazine derivatives. A recent study focused on the synthesis and evaluation of novel thiosemicarbazides containing triazine structures demonstrated promising antifungal activity against Candida albicans and other fungal strains. The lead compounds exhibited synergistic effects when combined with fluconazole, indicating that structural modifications could enhance efficacy .
Anticancer Potential
Triazine derivatives have been explored for their anticancer properties. The presence of multiple nitrogen atoms in the triazine ring enhances nucleophilic substitution reactions, making these compounds suitable for targeting various cancer cell lines. Preliminary studies have shown that specific modifications to the triazine structure can lead to increased cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .
Case Study 1: HIV Inhibition
A series of 4,6-diamino-1,3,5-triazine derivatives were synthesized and tested for their ability to inhibit HIV reverse transcriptase. The lead compound demonstrated an IC50 value in the low nanomolar range against both wild-type and resistant strains. Pharmacokinetic studies in rats indicated favorable absorption and distribution profiles .
Case Study 2: Antifungal Synergy
In a study evaluating antifungal agents against fluconazole-resistant C. albicans, several triazine-based compounds were tested for their minimum inhibitory concentration (MIC). One compound showed an MIC value of 0.125 µg/mL when used in combination with fluconazole, significantly enhancing the drug's efficacy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₈O₃ |
| Molecular Weight | 232.25 g/mol |
| CAS Number | 189297-50-5 |
| Antiviral IC50 | Low nanomolar range |
| Antifungal MIC (with fluconazole) | 0.125 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
